molecular formula C20H18ClF3N2O5S B2745765 [2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 849011-85-4

[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2745765
CAS No.: 849011-85-4
M. Wt: 490.88
InChI Key: OBFVLCGAJWEYPH-UHFFFAOYSA-N
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Description

The compound "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" is a synthetic organic molecule It is characterized by the presence of chloro, trifluoromethyl, anilino, oxoethyl, and sulfonylamino groups, making it a complex and multifunctional compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" involves a multi-step process:

  • Preparation of the Aniline Derivative:

  • Formation of the Oxoethyl Intermediate: : The aniline derivative is then reacted with an oxoethyl compound under controlled conditions, likely involving catalysis and specific solvents.

  • Sulfonylation Reaction: : The sulfonyl group is introduced via a sulfonylation reaction involving sulfonyl chlorides.

  • Final Assembly: : The final ester formation involves the reaction of the intermediate products under acidic or basic conditions to form the desired acetate.

Industrial Production Methods

In industrial settings, the production of "this compound" is carried out in batch reactors or continuous flow reactors. Key parameters include temperature control, solvent selection, and reaction time optimization to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the anilino group, leading to the formation of quinone-like structures.

  • Reduction: : Reduction of the oxoethyl group can yield corresponding alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro and sulfonylamino groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : These reactions typically require polar solvents like DMF or DMSO and may involve heating.

Major Products Formed

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of various substituted anilines and sulfonamides.

Scientific Research Applications

Chemistry

  • Used in the synthesis of complex organic molecules.

  • Serves as an intermediate in the production of more complex pharmaceuticals.

Biology

  • Investigated for its potential use in biochemical assays.

  • Studied for its interactions with various biological targets.

Medicine

  • Research is ongoing to explore its efficacy as a therapeutic agent.

Industry

  • Utilized in the development of specialty chemicals.

  • Potential use in materials science for the development of novel polymers or coatings.

Mechanism of Action

The mechanism by which "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of biochemical pathways, which are being investigated for therapeutic applications. The presence of functional groups like chloro, trifluoromethyl, and sulfonylamino allows for specific binding and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • [2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(3-methylphenyl)ethenyl]sulfonylamino]acetate: : A compound with a similar structure but a methyl group in a different position.

  • [2-[4-bromo-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate: : Substitution of chloro with bromo.

  • [2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-ethylphenyl)ethenyl]sulfonylamino]acetate: : Replacement of the methyl group with an ethyl group.

Uniqueness

What sets "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" apart from other compounds is the specific combination of functional groups, which confer unique chemical reactivity and biological activity

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Properties

IUPAC Name

[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O5S/c1-13-2-4-14(5-3-13)8-9-32(29,30)25-11-19(28)31-12-18(27)26-15-6-7-17(21)16(10-15)20(22,23)24/h2-10,25H,11-12H2,1H3,(H,26,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFVLCGAJWEYPH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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